molecular formula C24H19Cl2N3O2S B11511460 2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide

2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide

Cat. No.: B11511460
M. Wt: 484.4 g/mol
InChI Key: GKBPPCHXKHRKAO-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with intriguing properties. Its structure combines an imidazolidinone ring, a benzyl group, and a chlorophenylacetamide moiety. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes::

    Multistep Synthesis: The compound can be synthesized through a multistep process involving several reactions. One common approach includes the condensation of appropriate starting materials.

    Key Intermediates: Formation of the imidazolidinone ring and subsequent functionalization steps are crucial.

    Protecting Groups: Protecting groups may be employed to selectively modify specific functional groups during the synthesis.

Reaction Conditions::

    Solvents: Common organic solvents like dichloromethane, ethyl acetate, or DMF.

    Reagents: Various reagents, including base-promoted condensation agents and nucleophiles.

    Temperature and Time: Reaction conditions vary based on the specific steps.

Industrial Production::

    Scale-Up: Industrial production typically involves large-scale synthesis using optimized conditions.

    Process Intensification: Continuous flow methods may enhance efficiency.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation at specific positions.

    Substitution: Benzylic positions are susceptible to nucleophilic substitution.

    Reduction: Reduction of the imidazolidinone ring or other functional groups.

Common Reagents::

    Nucleophiles: Alkoxides, amines, or thiols.

    Oxidizing Agents: NBS (N-bromosuccinimide), for example.

Major Products::

    Benzylic Substitution: Formation of new C–N or C–O bonds.

    Ring Opening: Cleavage of the imidazolidinone ring.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as a drug candidate.

    Biological Studies: Explore its interactions with enzymes, receptors, or cellular pathways.

    Materials Science: Assess its use in polymer chemistry or materials design.

Mechanism of Action

    Target Proteins: Identify molecular targets (e.g., enzymes, receptors).

    Pathways: Investigate signaling pathways affected by the compound.

Comparison with Similar Compounds

    Uniqueness: Highlight distinctive features compared to related compounds.

    Similar Compounds: Explore analogs or structurally related molecules.

Properties

Molecular Formula

C24H19Cl2N3O2S

Molecular Weight

484.4 g/mol

IUPAC Name

2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C24H19Cl2N3O2S/c25-17-6-10-19(11-7-17)27-22(30)14-21-23(31)29(20-12-8-18(26)9-13-20)24(32)28(21)15-16-4-2-1-3-5-16/h1-13,21H,14-15H2,(H,27,30)

InChI Key

GKBPPCHXKHRKAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(C(=O)N(C2=S)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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